CK2-IN-12

Descripción

Propiedades

IUPAC Name |

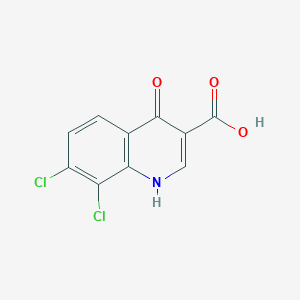

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXHDYSWCHQWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351180 | |

| Record name | 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144061-33-6 | |

| Record name | 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of CK2-IN-12: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of a vast array of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is frequently implicated in the pathogenesis of various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2] This technical guide provides a detailed overview of the mechanism of action of CK2-IN-12, a potent inhibitor of Protein Kinase CK2. This compound, also identified as compound 39 and chemically known as 6,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, belongs to the 3-carboxy-4(1H)-quinolone class of inhibitors.[3][4]

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Protein Kinase CK2.[3] This mechanism involves the inhibitor binding to the ATP-binding pocket on the catalytic subunit of CK2, thereby preventing the binding of ATP and subsequent phosphorylation of CK2 substrates. The 3-carboxy-4(1H)-quinolone scaffold has been identified through receptor-based virtual screening as a promising framework for potent and selective CK2 inhibition.[3]

Biochemical Potency

The inhibitory activity of this compound against human protein kinase CK2 has been quantified through in vitro kinase assays.

| Compound | Chemical Name | IC50 (µM) |

| This compound (Compound 39) | 6,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.8 |

| Table 1: Inhibitory Potency of this compound against Protein Kinase CK2. The half-maximal inhibitory concentration (IC50) was determined using a standard in vitro kinase assay.[3] |

Experimental Protocols

The determination of the inhibitory activity of this compound was achieved through a robust biochemical assay designed to measure the enzymatic activity of Protein Kinase CK2.

Protein Kinase CK2 Activity Assay

Objective: To determine the in vitro inhibitory effect of compounds on the activity of recombinant human protein kinase CK2.

Materials:

-

Recombinant human protein kinase CK2 holoenzyme (α2β2).

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

[γ-33P]ATP (Adenosine triphosphate).

-

Inhibitor compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

P81 phosphocellulose paper.

-

Phosphoric acid (0.75%).

-

Scintillation counter.

Procedure:

-

A reaction mixture is prepared containing the assay buffer, the specific peptide substrate, and the recombinant CK2 enzyme.

-

The inhibitor, this compound, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

The enzymatic reaction is initiated by the addition of [γ-33P]ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

The P81 papers are washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

The amount of radioactivity incorporated into the peptide substrate, which is bound to the P81 paper, is quantified using a scintillation counter.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to the control reaction.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram illustrating this experimental protocol.

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathways Modulated by CK2 Inhibition

Protein Kinase CK2 is a pleiotropic enzyme that phosphorylates a multitude of substrates, thereby influencing numerous signaling pathways crucial for cell survival and proliferation. Inhibition of CK2 by molecules such as this compound is expected to disrupt these pathways, leading to anti-proliferative and pro-apoptotic effects. Key pathways regulated by CK2 include:

-

PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central node in this pro-survival pathway.

-

NF-κB Signaling: CK2 can phosphorylate IκB, leading to its degradation and the subsequent activation of the transcription factor NF-κB, which promotes inflammation and cell survival.

-

JAK/STAT Pathway: CK2 can phosphorylate and potentiate the activity of JAK and STAT proteins, which are involved in cytokine signaling and cell proliferation.

-

Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, promoting its stability and nuclear translocation, leading to the transcription of genes involved in cell proliferation.

The following diagram illustrates the central role of CK2 in these key signaling cascades.

Caption: CK2's role in major pro-survival signaling pathways.

Conclusion

This compound is a potent, ATP-competitive inhibitor of Protein Kinase CK2. Its mechanism of action, centered on blocking the kinase's ATP binding site, leads to the inhibition of its catalytic activity. By targeting CK2, this compound has the potential to modulate multiple downstream signaling pathways that are critical for cancer cell survival and proliferation. This technical guide provides foundational information for researchers and drug development professionals interested in the therapeutic potential of targeting Protein Kinase CK2. Further investigation into the cellular effects and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic promise.

References

- 1. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13721-01-2|4-Oxo-1,4-dihydroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

CK2-IN-12: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CK2-IN-12, a potent inhibitor of protein kinase CK2. This document details the inhibitor's mechanism of action, quantitative data, and experimental protocols for its use in research settings. Additionally, it visualizes the key signaling pathways influenced by CK2 and outlines a typical experimental workflow for evaluating CK2 inhibitors.

Introduction to Protein Kinase CK2

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes.[1] It exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] CK2 is considered a constitutively active kinase and is implicated in the regulation of cell proliferation, survival, apoptosis, and gene expression.[1][3] Its dysregulation is frequently associated with various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[1][3]

This compound: An ATP-Competitive Inhibitor

This compound is a small molecule inhibitor of protein kinase CK2. Like many kinase inhibitors, it functions as an ATP-competitive antagonist, binding to the ATP-binding pocket of the CK2 catalytic subunit and preventing the phosphorylation of its substrates.[2] This inhibition of CK2 activity disrupts the downstream signaling pathways that are dependent on CK2-mediated phosphorylation.

Quantitative Data for CK2 Inhibitors

The following table summarizes the key quantitative data for this compound and provides a comparison with other well-characterized CK2 inhibitors.

| Inhibitor | Type | IC50 (CK2α) | Ki | Selectivity Profile Highlights |

| This compound | ATP-Competitive | 0.8 µM | Not Reported | Not Reported |

| CX-4945 (Silmitasertib) | ATP-Competitive | ~1 nM | 0.38 nM | Highly selective, but also inhibits CLK2, FLT3, and DYRK1A at nanomolar concentrations. |

| TBB (4,5,6,7-Tetrabromobenzotriazole) | ATP-Competitive | 0.5 µM | 0.15 µM | Inhibits other kinases such as PIM1, HIPK2, and DYRK1a. |

| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | ATP-Competitive | 0.15 µM | 0.04 µM | Also inhibits PIM kinases. |

Key Signaling Pathways Modulated by CK2

CK2 is a pleiotropic kinase that phosphorylates a multitude of substrates, thereby influencing several critical signaling pathways implicated in cancer and other diseases.

PI3K/AKT/mTOR Pathway

CK2 positively regulates the PI3K/AKT/mTOR pathway, a central signaling cascade that promotes cell survival, growth, and proliferation. CK2 can directly phosphorylate AKT at Serine 129, which contributes to its full activation. Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a negative regulator of the PI3K pathway. Inhibition of CK2 can, therefore, lead to decreased AKT activation and a reduction in pro-survival signaling.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. CK2 can promote NF-κB activation by phosphorylating IκBα, the inhibitor of NF-κB. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. By inhibiting CK2, compounds like this compound can suppress NF-κB activity.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is involved in immunity, cell growth, and differentiation. CK2 has been shown to phosphorylate and activate STAT proteins, thereby promoting their nuclear translocation and transcriptional activity. Inhibition of CK2 can attenuate STAT-mediated gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of CK2 inhibitors like this compound.

In Vitro Kinase Assay

This protocol describes a radiometric filter-binding assay to determine the in vitro inhibitory activity of a compound against CK2.

Materials:

-

Recombinant human CK2α

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

-

This compound or other test compounds

-

P81 phosphocellulose paper

-

Scintillation counter

-

Phosphoric acid (0.75%)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant CK2α, and the peptide substrate.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Assay: Western Blotting for Phospho-Substrate

This protocol outlines the use of western blotting to assess the ability of this compound to inhibit CK2 activity in a cellular context by measuring the phosphorylation of a known CK2 substrate.

Materials:

-

Cancer cell line with high CK2 activity (e.g., HCT116, PC-3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser129), anti-total AKT, anti-CK2α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT (Ser129)) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total protein (e.g., total AKT) and a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CK2 inhibitor.

Conclusion

This compound is a valuable research tool for investigating the cellular functions of protein kinase CK2. Its ability to inhibit CK2 and modulate key signaling pathways provides a means to explore the therapeutic potential of targeting this kinase in various diseases. The protocols and data presented in this guide are intended to facilitate the effective use of this compound and other CK2 inhibitors in a research setting, ultimately contributing to a deeper understanding of CK2 biology and the development of novel therapeutic strategies.

References

CK2-IN-12: A Technical Overview of a Protein Kinase CK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of CK2-IN-12, a known inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2). The document details its inhibitory potency, explores the methodologies used for its characterization, and visualizes its place within the broader context of CK2 signaling and inhibitor screening workflows.

Quantitative Inhibition Data

The primary reported inhibitory activity for this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the CK2 enzyme by 50% in a biochemical assay.

| Parameter | Value | Target |

| IC50 | 0.8 µM | Protein Kinase CK2 |

Table 1: Inhibitory Potency of this compound.

Experimental Protocols

The determination of the IC50 value for a kinase inhibitor like this compound typically involves a standardized in vitro kinase assay. While the specific protocol for this compound is not publicly detailed, a general methodology can be outlined based on established practices in the field.

General Kinase Activity Assay (for IC50 Determination)

Objective: To measure the enzymatic activity of CK2 in the presence of varying concentrations of this compound to determine the IC50 value.

Materials:

-

Recombinant human Protein Kinase CK2 (catalytic subunit α or holoenzyme α2β2)

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a universal kinase assay kit (e.g., ADP-Glo™)

-

This compound, dissolved in a suitable solvent (e.g., DMSO)

-

Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT)

-

96-well or 384-well assay plates

-

Phosphocellulose paper or other separation matrix (for radiometric assays)

-

Scintillation counter or luminescence plate reader

-

Stop solution (e.g., EDTA or phosphoric acid)

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer. A control with solvent only (e.g., DMSO) is also included.

-

Reaction Mixture Preparation: In each well of the assay plate, the following components are added in a defined order:

-

Kinase reaction buffer

-

This compound at various concentrations

-

Recombinant CK2 enzyme

-

Peptide substrate

-

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), allowing for the phosphorylation of the substrate by CK2.

-

Termination of Reaction: The reaction is stopped by adding a stop solution.

-

Detection of Phosphorylation:

-

Radiometric Assay: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel on the phosphorylated substrate is quantified using a scintillation counter.

-

Luminescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced, which is directly proportional to kinase activity, is measured by a series of enzymatic reactions that result in a luminescent signal, read by a plate reader.

-

-

Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the control (solvent only) wells. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Contexts

General Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the initial characterization of a kinase inhibitor, from the primary screen to the determination of its inhibitory constants.

Caption: A generalized workflow for kinase inhibitor discovery and validation.

Key Signaling Pathways Involving CK2

Protein Kinase CK2 is a pleiotropic kinase involved in numerous cellular signaling pathways that are often dysregulated in diseases such as cancer. Understanding these pathways is crucial for elucidating the potential downstream effects of a CK2 inhibitor like this compound.

Caption: Simplified diagram of key signaling pathways influenced by CK2.

Conclusion

This compound is a documented inhibitor of Protein Kinase CK2 with a reported IC50 of 0.8 µM. While detailed public data on its binding affinity and kinase selectivity are limited, the established methodologies for kinase inhibitor characterization provide a clear framework for its further investigation. The central role of CK2 in critical cellular signaling pathways underscores the importance of developing and characterizing specific inhibitors like this compound for research and potential therapeutic applications. Further studies are required to fully elucidate the biochemical and cellular profile of this compound.

The Role of Protein Kinase CK2 in Cancer Cell Proliferation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2, a highly conserved and ubiquitously expressed serine/threonine kinase, has emerged as a critical nexus in oncogenic signaling. Elevated CK2 expression and activity are hallmarks of a vast array of human cancers and frequently correlate with poor prognosis.[1][2][3][4][5] This pleiotropic kinase phosphorylates hundreds of substrates, positioning it as a master regulator of fundamental cellular processes, most notably cell proliferation, survival, and apoptosis.[6][7][8] Dysregulation of CK2 activity allows cancer cells to sustain proliferative signaling, evade growth suppressors, and resist cell death. This technical guide provides an in-depth examination of the molecular mechanisms through which CK2 drives cancer cell proliferation, summarizes quantitative data on its expression, details key experimental protocols for its study, and visualizes its complex signaling networks.

CK2 Expression and Activity in Human Cancers

CK2 is composed of two catalytic subunits (α and/or α') and two regulatory β subunits, forming a heterotetrameric complex.[2] Increased expression of the genes encoding these subunits is observed across a wide spectrum of malignancies. The overexpression of CK2 is not merely a correlative finding; experimental evidence demonstrates that targeted overexpression in mouse models is sufficient to drive tumorigenesis, confirming its oncogenic nature.[1][9]

Data Presentation: CK2 Subunit Transcript Expression in Cancers

The following table summarizes the observed expression patterns of CK2 subunit transcripts in various primary tumors compared to normal tissues, as compiled from database analyses.[10][11][12]

| Cancer Type | CK2α (CSNK2A1) | CK2α' (CSNK2A2) | CK2β (CSNK2B) | Associated Clinical Observations |

| Lung Cancer | Upregulated (Adenocarcinoma, Squamous Cell, LCLC, SCLC)[10] | Upregulated (Adenocarcinoma, Squamous Cell)[10]; Underexpressed in some cases[9] | Upregulated (Adenocarcinoma, LCLC)[10] | High CK2β expression correlates with lower survival rates.[10] |

| Breast Cancer | Upregulated (especially Ductal Carcinoma)[10] | Underexpressed[10][12] | Upregulated (especially Invasive Carcinoma)[10] | Upregulation of CK2α/β correlates with metastatic risk and poor prognosis.[5][13] |

| Head & Neck (HNSCC) | Upregulated[1] | Upregulated[1] | Upregulated[1] | CK2 levels are a proposed prognostic marker.[1][9] |

| Prostate Cancer | Upregulated[10] | - | - | CK2 is a key suppressor of apoptosis in prostate cancer cells.[14] |

| Colon Cancer | Upregulated[10] | - | Upregulated[10] | CK2 protects carcinoma cells from TRAIL-induced apoptosis.[1] |

| Glioblastoma | Both Upregulated and Underexpressed cases reported[11] | - | - | Upregulation has been paradoxically linked to higher survival in some studies.[11] |

| Ovarian Cancer | Upregulated[10] | Underexpressed[9][10] | - | High CK2 levels correlate with lower overall survival.[11] |

| Pancreatic Cancer | Upregulated[10] | Underexpressed[9][10] | - | Knockdown of CK2α' is highly effective at inducing apoptosis.[1] |

Core Mechanisms: CK2's Modulation of Proliferative Signaling

CK2 drives cancer cell proliferation through two primary, interconnected mechanisms: the direct activation of oncogenic signaling pathways and the potent suppression of apoptosis (programmed cell death).[2][15]

Activation of Key Oncogenic Signaling Pathways

CK2 acts as a pivotal upstream kinase that modulates multiple signaling cascades crucial for proliferation. Its intervention at various points in these pathways ensures the sustained activation of pro-growth and pro-survival signals.

Caption: CK2's integral role in promoting key hallmarks of cancer.

A. PI3K/Akt/PTEN Pathway The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. CK2 enhances this pathway's activity through a dual mechanism: it directly phosphorylates and activates Akt at Ser129, and it phosphorylates and functionally inactivates the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[1][13][16][17] This dual action robustly promotes cell survival and proliferation.

Caption: CK2 enhances PI3K/Akt signaling by activating Akt and inhibiting PTEN.

B. Wnt/β-catenin Pathway The Wnt signaling pathway is critical for development and is frequently hijacked in cancer to promote proliferation. CK2 directly phosphorylates the central effector, β-catenin, at Thr393.[13] This phosphorylation prevents β-catenin from binding to its destruction complex (Axin/APC), leading to its stabilization, nuclear accumulation, and subsequent activation of pro-proliferative target genes like c-Myc.[1][13]

References

- 1. mdpi.com [mdpi.com]

- 2. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of protein kinase CK2 in antitumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of cancer progression by CK2: an emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mining CK2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cancer-type dependent expression of CK2 transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Dual Role of CK2 Signaling in Apoptosis: A Technical Guide for Researchers

An In-depth Exploration of Protein Kinase CK2 as a Pivotal Regulator of Programmed Cell Death for Researchers, Scientists, and Drug Development Professionals.

Abstract

Protein Kinase CK2, a constitutively active serine/threonine kinase, has emerged as a critical regulator of cellular fate, intricately weaving itself into the complex tapestry of apoptotic signaling. Predominantly recognized for its potent pro-survival and anti-apoptotic functions, CK2 is frequently overexpressed in a multitude of human cancers, contributing to therapeutic resistance. This technical guide provides a comprehensive overview of the multifaceted role of the CK2 signaling pathway in apoptosis. It delves into the molecular mechanisms by which CK2 exerts its anti-apoptotic effects, including the phosphorylation of key apoptotic regulators and the modulation of major survival pathways. Conversely, this guide also explores the context-dependent pro-apoptotic functions of CK2, offering a balanced perspective on its complex role. Detailed experimental protocols for key assays and quantitative data on the effects of CK2 modulation are presented to equip researchers with the necessary tools to investigate this pivotal kinase. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the intricate processes governed by CK2.

Introduction to Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly conserved serine/threonine kinase that plays a fundamental role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1][2] It typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3] A unique feature of CK2 is its constitutive activity, which is not dependent on second messengers, allowing it to maintain a constant level of phosphorylation on its numerous substrates.[4] Dysregulation of CK2 expression and activity has been consistently linked to various diseases, most notably cancer, where its elevated levels contribute to the malignant phenotype by promoting cell proliferation and suppressing apoptosis.[2][3]

The Predominant Anti-Apoptotic Role of CK2

CK2 is a formidable suppressor of apoptosis, a fact supported by extensive research.[2][3] Overexpression of CK2 can render cells resistant to a wide range of apoptotic stimuli, including death receptor ligands, chemical agents, and physical stress.[3] Conversely, the inhibition of CK2, either through small molecule inhibitors or genetic knockdown, potently induces apoptosis in cancer cells.[3] This central anti-apoptotic function is executed through a variety of mechanisms, targeting multiple nodes within the apoptotic signaling network.

Modulation of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a major target for CK2-mediated suppression. CK2 influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, which are central regulators of mitochondrial outer membrane permeabilization (MOMP).

-

Regulation of Bcl-2 Family Proteins: Inhibition or downregulation of CK2 has been shown to decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while concurrently increasing the levels of the pro-apoptotic protein Bax.[3] This shift in the Bcl-2/Bax ratio favors MOMP and the subsequent release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade.

-

Direct Phosphorylation of Bid: The pro-apoptotic BH3-only protein Bid is a crucial link between the extrinsic and intrinsic apoptotic pathways. Upon activation by caspase-8, Bid is cleaved to its truncated form, tBid, which translocates to the mitochondria to induce MOMP. CK2 can directly phosphorylate Bid at serine residues near the caspase-8 cleavage site, thereby preventing its processing and subsequent activation.[3][5] This phosphorylation event effectively uncouples death receptor signaling from the mitochondrial amplification loop.[6][7]

Inhibition of the Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands, such as TRAIL and TNF-α, to their cognate death receptors on the cell surface, leading to the activation of initiator caspases, primarily caspase-8. CK2 interferes with this pathway at several levels.

-

Inhibition of Caspase Activation: CK2 can directly phosphorylate and inhibit the activation of several caspases. For instance, CK2α' has been shown to have a striking preference for phosphorylating procaspase-3, preventing its activation by upstream caspases.[8][9] Furthermore, CK2-mediated phosphorylation is required for the inhibitory function of the Apoptosis Repressor with Caspase Recruitment Domain (ARC) protein, which directly inhibits caspase-8 activity.[3]

Crosstalk with Pro-Survival Signaling Pathways

CK2's anti-apoptotic function is further amplified through its positive regulation of major pro-survival signaling pathways.

-

The PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation. CK2 can directly phosphorylate and activate Akt, a key kinase in this pathway.[10] Additionally, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[11] By promoting Akt activity, CK2 enhances downstream survival signals and inhibits apoptosis.

-

The NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and cell survival. CK2 can activate the NF-κB pathway by phosphorylating IκB, the inhibitor of NF-κB, which leads to its degradation and the subsequent nuclear translocation of NF-κB.[10] Once in the nucleus, NF-κB promotes the transcription of anti-apoptotic genes, including members of the Bcl-2 family and inhibitors of apoptosis proteins (IAPs).

The Context-Dependent Pro-Apoptotic Role of CK2

While the anti-apoptotic functions of CK2 are well-established, emerging evidence suggests that under certain cellular contexts, CK2 can also promote apoptosis. This dual functionality highlights the complexity of CK2 signaling.

-

Phosphorylation of Pro-Apoptotic Proteins: In some instances, CK2 phosphorylation can enhance the activity of pro-apoptotic proteins. For example, CK2 has been shown to phosphorylate the Fas-associated factor FAF1, influencing its translocation to the nucleus where it can contribute to apoptosis.[3]

-

Activation of Pro-Apoptotic Signaling Cascades: A specific isoform of the catalytic subunit, CK2α", has been implicated in mediating a pro-apoptotic signal through the JNK signaling cascade in response to certain viral infections and TNF-α.[12]

-

Caspase-Mediated Cleavage of CK2: During the execution phase of apoptosis, caspases cleave a multitude of cellular proteins. Interestingly, the catalytic α subunit of CK2 itself can be cleaved by caspases. While the functional consequence of this cleavage is still under investigation, it is plausible that it serves to dismantle the pro-survival machinery of the cell.

Quantitative Data on CK2 Modulation in Apoptosis

The following tables summarize quantitative data from various studies on the effects of CK2 inhibitors and siRNA-mediated knockdown on apoptosis.

Table 1: IC50 Values of CK2 Inhibitors for Induction of Cell Death

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| CX-4945 | CCRF-CEM (S) | T-cell acute lymphoblastic leukemia | 2.9 ± 0.4 | [13] |

| CX-4945 | CCRF-CEM (R) | T-cell acute lymphoblastic leukemia (drug-resistant) | 3.5 ± 0.5 | [13] |

| CX-5011 | CCRF-CEM (S) | T-cell acute lymphoblastic leukemia | 1.8 ± 0.2 | [13] |

| CX-5011 | CCRF-CEM (R) | T-cell acute lymphoblastic leukemia (drug-resistant) | 2.1 ± 0.3 | [13] |

| TBB | Jurkat | T-cell leukemia | ~15 (DC50) | [14] |

| IQA | - | - | 0.39 | [15] |

| TBCA | - | - | 0.11 | [15] |

| AB668 | 786-O | Renal cell carcinoma | 0.34 ± 0.07 | [16] |

Table 2: Quantitative Effects of CK2 Knockdown on Apoptosis and Protein Expression

| Method | Cell Line | Cancer Type | Effect on Apoptosis | Change in Bcl-2/Bax Ratio | Reference |

| siRNA vs CK2α | Hep-2 | Laryngeal carcinoma | 25.66% ± 0.83% (vs 3.66% in control) | Decreased (Bcl-2 down, Bax up) | [7] |

| siRNA vs CK2α/α' | HeLa | Cervical carcinoma | Significantly enhanced | Not specified | [17] |

| siRNA vs CK2α | HuCCT-1 | Cholangiocarcinoma | Partial reduction in cell survival | Not specified | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the CK2 signaling pathway in apoptosis.

In Vitro CK2 Kinase Assay

This assay measures the ability of CK2 to phosphorylate a specific substrate in a cell-free system.

Materials:

-

Recombinant CK2 (holoenzyme or catalytic subunit)

-

Peptide substrate (e.g., RRRADDSDDDDD)

-

Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP (10 µCi/µl)

-

100 µM ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µl reaction, combine:

-

5 µl of 5X Kinase Assay Buffer

-

2.5 µl of 10X peptide substrate (final concentration 100-200 µM)

-

1 µl of recombinant CK2 (10-20 ng)

-

x µl of distilled water to bring the volume to 24 µl

-

-

Initiate the reaction by adding 1 µl of [γ-³²P]ATP (mixed with cold ATP to the desired specific activity).

-

Incubate the reaction at 30°C for 10-30 minutes.

-

Stop the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone and let the papers air dry.

-

Place the P81 papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Immunoprecipitation (IP) of CK2 and Associated Proteins

This technique is used to isolate CK2 and any interacting proteins from a cell lysate.

Materials:

-

Cell Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)

-

Anti-CK2 antibody (or antibody against the protein of interest)

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (Cell Lysis Buffer with reduced detergent concentration, e.g., 0.1% NP-40)

-

SDS-PAGE sample buffer

Procedure:

-

Culture and treat cells as required.

-

Lyse the cells in ice-cold Cell Lysis Buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the primary antibody (e.g., anti-CK2) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.

-

After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes to elute the proteins from the beads.

-

Centrifuge to pellet the beads, and analyze the supernatant by SDS-PAGE and Western blotting.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells grown on coverslips or in chamber slides

-

4% Paraformaldehyde in PBS

-

Permeabilization Solution (0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL Reaction Mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)

-

Fluorescently labeled anti-BrdU antibody (if using Br-dUTP)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with Permeabilization Solution for 2 minutes on ice.

-

Wash the cells twice with PBS.

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C, protected from light.

-

If using a fluorescently labeled dUTP, wash the cells three times with PBS.

-

If using Br-dUTP, incubate with a fluorescently labeled anti-BrdU antibody for 30-60 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a colorimetric substrate.

Materials:

-

Cell lysate

-

2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare cell lysates from treated and control cells.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.

-

Add 50 µl of 2X Reaction Buffer to each well.

-

Initiate the reaction by adding 5 µl of the caspase-3 substrate (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The increase in absorbance is proportional to the caspase-3 activity in the sample.

Western Blotting for Bcl-2 and Bax

This technique is used to quantify the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the proteins in the cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-Bcl-2, anti-Bax, and anti-loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. takarabio.com [takarabio.com]

- 3. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CK2 Regulation: Perspectives in 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BID, an interaction partner of protein kinase CK2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Activity of protein kinase CK2 uncouples Bid cleavage from caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterizing the convergence of protein kinase CK2 and caspase-3 reveals isoform-specific phosphorylation of caspase-3 by CK2α': implications for pathological roles of CK2 in promoting cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterizing the convergence of protein kinase CK2 and caspase-3 reveals isoform-specific phosphorylation of caspase-3 by CK2α′: implications for pathological roles of CK2 in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. abcam.com [abcam.com]

- 12. Proapoptotic function of protein kinase CK2alpha" is mediated by a JNK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 16. cosmobiousa.com [cosmobiousa.com]

- 17. aacrjournals.org [aacrjournals.org]

The Therapeutic Potential of CK2 Inhibitors in Oncology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved, constitutively active serine/threonine kinase that is frequently dysregulated in a multitude of human cancers. Its ubiquitous expression and the sheer volume of its substrates, estimated to be responsible for up to 10% of the human phosphoproteome, position CK2 as a master regulator of diverse cellular processes. In neoplastic cells, elevated CK2 expression is often correlated with a worse prognosis. The kinase plays a pivotal role in promoting oncogenesis by modulating all hallmarks of cancer, including sustaining proliferative signaling, resisting cell death, and activating invasion and metastasis. CK2's direct involvement in key cancer-driving pathways—such as PI3K/AKT/mTOR, Wnt/β-catenin, and NF-κB—has validated it as a compelling therapeutic target for anticancer drug development.

This guide provides a comprehensive overview of the therapeutic potential of CK2 inhibitors in oncology, summarizing key signaling pathways, quantitative efficacy data for prominent inhibitors, and detailed experimental protocols for their evaluation.

CK2-Driven Oncogenic Signaling Pathways

CK2 exerts its pro-survival and pro-proliferative effects by phosphorylating key components of major signaling cascades. Inhibition of CK2 can thus simultaneously disrupt multiple oncogenic signals.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 promotes this pathway through a dual mechanism: it phosphorylates and inactivates the tumor suppressor PTEN, a negative regulator of the pathway, and it directly phosphorylates Akt at serine 129 (S129), which promotes Akt's kinase activity. The clinical-stage inhibitor CX-4945 (Silmitasertib) has been shown to suppress the phosphorylation of Akt and its downstream mediators.

Caption: CK2 promotes PI3K/Akt signaling via Akt activation and PTEN inhibition.

The Wnt/β-catenin Pathway

The Wnt signaling pathway is crucial for embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal carcinoma (CRC). CK2 can activate Wnt signaling by phosphorylating and upregulating the transcriptional co-factor β-catenin, promoting its stabilization and nuclear translocation where it drives the expression of proliferative genes.

Caption: CK2 promotes Wnt signaling by stabilizing β-catenin, driving oncogenesis.

The NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates inflammation, immunity, and cell survival. Its constitutive activation in cancer cells is a key mechanism for resisting apoptosis. CK2 can activate the NF-κB pathway by phosphorylating IκB, the inhibitor of NF-κB, which marks it for degradation and allows NF-κB to translocate to the nucleus.

Caption: CK2 activates the pro-survival NF-κB pathway via the IKK complex.

Pharmacological Inhibition of CK2

A number of CK2 inhibitors have been developed, with most acting as ATP-competitive antagonists that bind to the ATP-binding pocket of the CK2α catalytic subunit. Two inhibitors, CX-4945 (Silmitasertib) and the peptide-based CIGB-300, have advanced into clinical trials. CX-4945, in particular, is a first-in-class, orally available, and highly selective small molecule inhibitor that has been extensively characterized.

Quantitative Efficacy Data

The following tables summarize key quantitative data for prominent CK2 inhibitors from preclinical and clinical studies.

Table 1: In Vitro Potency of Select CK2 Inhibitors

| Inhibitor | Target | Ki / IC50 | Assay Type | Reference(s) |

| CX-4945 (Silmitasertib) | CK2 Holoenzyme | Ki = 0.38 nM | Cell-free kinase assay | |

| CK2α | IC50 = 1 nM | Cell-free kinase assay | ||

| Endogenous CK2 | IC50 = 0.1 µM | In-cell assay (Jurkat) | ||

| GO289 | CK2 | Ki = 7 nM | Cell-free kinase assay | |

| SGC-CK2-1 | CK2α | IC50 = 36 nM | nanoBRET assay | |

| CK2α' | IC50 = 16 nM | nanoBRET assay | ||

| TBB | CK2 | Ki = 0.16 µM | Cell-free kinase assay |

Table 2: Preclinical Efficacy of CX-4945 in Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint (EC50 / IC50) | Value (µM) | Reference(s) |

| BT-474 | Breast Cancer | EC50 | 1.71 - 20.01 | |

| MDA-MB-231 | Breast Cancer | Viability IC50 | ~5-10 | |

| PC3 | Prostate Cancer | Apoptosis Induction | Dose-dependent | |

| BxPC-3 | Pancreatic Cancer | EC50 | 1.71 - 20.01 | |

| HUVEC | Endothelial Cells | Proliferation IC50 | 5.5 | |

| U87-MG | Glioblastoma | Growth Inhibition | 1 - 10 | |

| U937 / AML-1 | Acute Myeloid Leukemia | BCL-XL Suppression | 5 - 10 |

Table 3: In Vivo Efficacy of CX-4945 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Endpoint | Result | Reference(s) |

| PC3 | Prostate Cancer | 25, 50, 75 mg/kg p.o. | Tumor Growth Inhibition (TGI) | 19%, 40%, 86% | |

| BT-474 | Breast Cancer | 25, 75 mg/kg p.o. BID | Tumor Growth Inhibition (TGI) | 88%, 97% | |

| BxPC-3 | Pancreatic Cancer | 75 mg/kg p.o. BID | Tumor Growth Inhibition (TGI) | 93% (3/9 tumors eliminated) | |

| HCC | Hepatocellular Carcinoma | N/A (shCK2α) | Tumor Growth Inhibition | Significant | |

| Cervical Cancer | Cervical Cancer | CIGB-300 + Cisplatin | Tumor Growth Reduction | Significant |

Table 4: Summary of Phase I Clinical Trial Data for CX-4945

| Trial Phase | Cancer Type(s) | Patients (n) | Key Outcomes | Reference(s) |

| Phase I | Advanced Solid Tumors | 43 | MTDs established for two dosing schedules. | |

| DLTs: Diarrhea, hypokalemia (reversible). | ||||

| Biomarker responses (CK2 & Akt pathway inhibition) observed. | ||||

| No complete/partial responses, but stable disease (≥6 months) in 15% of patients. | ||||

| Phase I/II | Cholangiocarcinoma | 144 (planned) | Combination therapy with gemcitabine and cisplatin. |

Key Experimental Methodologies

Standardized and robust assays are critical for evaluating the potency and efficacy of CK2 inhibitors.

In Vitro CK2 Kinase Assay

These assays directly measure the ability of a compound to inhibit CK2's enzymatic activity. The ADP-Glo™ Kinase Assay is a common luminescent method.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.

Detailed Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant CK2 enzyme, a specific substrate peptide (e.g., RRRDDDSDDD), and the test inhibitor (e.g., CX-4945) at various concentrations in a kinase assay buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).

-

Initiation: Start the kinase reaction by adding ATP (e.g., 100 µM final concentration). Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP and then to light. Incubate for 15-30 minutes to stabilize the signal.

-

Measurement: Read the luminescence on a microplate reader. A lower signal indicates higher kinase inhibition.

-

Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for a luminescent-based in vitro kinase inhibition assay.

Cell Viability Assay

Cell viability assays (e.g., MTT, CCK-8) measure the cytotoxic or cytostatic effects of a CK2 inhibitor on cancer cell lines.

Principle: These colorimetric assays rely on the reduction of a tetrazolium salt (like MTT or WST-8) by mitochondrial dehydrogenases in viable, metabolically active cells into a colored formazan product. The intensity of the color is proportional to the number of living cells.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the CK2 inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) and media-only controls.

-

Reagent Addition: Add the assay reagent (e.g., 10 µL of CCK-8 solution per well) and incubate for 1-4 hours in a CO2 incubator.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle control. Plot viability against inhibitor concentration to determine the EC50 value.

Caption: Workflow for a colorimetric cell viability assay.

In Vivo Xenograft Study

Animal models are essential for evaluating the anti-tumor efficacy and tolerability of CK2 inhibitors in a physiological setting.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the CK2 inhibitor, and the effect on tumor growth is monitored over time.

Detailed Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC3 prostate cancer cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Randomize mice into treatment and control groups. Administer the CK2 inhibitor (e.g., CX-4945 via oral gavage) or vehicle control according to a defined schedule (e.g., daily or twice daily) for a set period (e.g., 21 days).

-

Monitoring: Measure tumor volume (e.g., with calipers) and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

-

Endpoint & Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like p-Akt). Calculate the Tumor Growth Inhibition (TGI) percentage.

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Conclusion and Future Directions

The extensive body of preclinical evidence strongly supports the role of CK2 as a key oncogenic driver and a viable therapeutic target. CK2 inhibitors, particularly the orally bioavailable compound CX-4945, have demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer models by effectively dampening critical survival pathways. While early clinical trials have shown a favorable safety profile and signs of disease stabilization, the efficacy of CK2 inhibitors as monotherapy may be limited.

The future of CK2 inhibition in oncology likely lies in rational combination therapies. By targeting CK2, cancer cells can be sensitized to conventional DNA-damaging agents like cisplatin and gemcitabine, as CK2 is also involved in the DNA damage response. Combining CK2 inhibitors with agents targeting other nodes in the PI3K/Akt pathway or with immunotherapy could unlock synergistic anti-tumor effects. Further research is required to identify predictive biomarkers to select patient populations most likely to benefit from CK2-targeted therapies and to optimize combination strategies for clinical translation.

The Pleiotropic Kinase CK2: A Core Regulator of Cellular Signaling and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a vast array of cellular processes. Its pleiotropic nature stems from its staggering number of substrates, estimated to be over 500, positioning it as a master regulator of cellular homeostasis.[1] Dysregulation of CK2 activity is a common feature in a multitude of diseases, most notably cancer, where its overexpression often correlates with poor prognosis.[2][3] This guide provides a comprehensive technical overview of the multifaceted roles of CK2, with a focus on its intricate involvement in key signaling pathways, its quantitative impact on cellular processes, and detailed methodologies for its study.

The Diverse Functions and Substrates of CK2

CK2 is a constitutively active kinase that can exist as a tetrameric holoenzyme, composed of two catalytic subunits (α and/or α') and two regulatory β subunits, or as free catalytic subunits.[1] This structural flexibility contributes to its broad substrate specificity. The consensus phosphorylation site for CK2 is characterized by acidic residues (Asp or Glu) in the +3 position relative to the serine or threonine target, and often at other nearby positions as well.[4]

CK2's influence extends to virtually every hallmark of cancer, including sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, and induction of angiogenesis.[1] Beyond cancer, CK2 is implicated in neurodegenerative disorders, viral infections, and inflammatory diseases.[5][6][7]

Quantitative Insights into CK2 Activity and Inhibition

The development of potent and selective CK2 inhibitors has been instrumental in elucidating its functions and validating it as a therapeutic target. The small molecule inhibitor CX-4945 (Silmitasertib) is one of the most extensively studied and has entered clinical trials for various cancers.[8]

Table 1: Inhibitory Constants (Ki) of Common CK2 Inhibitors

| Inhibitor | Ki (nM) | Chemical Class | Reference(s) |

| CX-4945 (Silmitasertib) | 0.38 | Indoloquinazoline | [8] |

| TBB (4,5,6,7-Tetrabromobenzotriazole) | 400 | Benzotriazole | [9] |

| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | - | Benzimidazole | [10] |

| Ellagic Acid | 20 | Natural Polyphenol | [9] |

Table 2: IC50 Values of CX-4945 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| BT-474 | Breast Cancer | - | [11] |

| BxPC-3 | Pancreatic Cancer | - | [11] |

| PC3 | Prostate Cancer | - | [11] |

| Jurkat | T-cell Leukemia | 0.1 | [11] |

| CLL Biopsy Samples | Chronic Lymphocytic Leukemia | < 1 | [12] |

| HeLa | Cervical Cancer | 0.7 | [13] |

| MDA-MB-231 | Breast Cancer | 1.3 | [13] |

Table 3: Fold Change of CK2 Transcript Expression in Cancer vs. Normal Tissue

| Cancer Type | CK2 Subunit | Fold Change | p-value | Reference(s) |

| Bladder Carcinoma | CK2α | Increased | - | [14] |

| Breast Cancer | CK2α' | -2.666 | 6.42 x 10⁻¹² | [14] |

| Lung Adenocarcinoma | CK2α' | Correlates with higher survival | - | [14] |

| Glioblastoma | CK2 transcripts | Upregulation correlates with higher survival | - | [14] |

CK2's Central Role in Major Signaling Pathways

CK2's pleiotropic effects are largely mediated through its modulation of key signaling cascades that govern cell fate. Understanding these intricate connections is crucial for developing targeted therapies.

The PI3K/AKT/mTOR Pathway

CK2 directly phosphorylates and activates AKT at Ser129, a critical step in the full activation of this pro-survival kinase.[5] This phosphorylation promotes cell viability and proliferation. Furthermore, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, thereby amplifying the pro-survival signal.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2 can phosphorylate the IκBα inhibitor at its C-terminal PEST domain, which promotes its degradation and subsequent activation of NF-κB.[5] CK2 also directly phosphorylates the RelA/p65 subunit of NF-κB at serine 529, enhancing its transcriptional activity.[5]

References

- 1. [PDF] Global Screening of CK2 Kinase Substrates by an Integrated Phosphoproteomics Workflow | Semantic Scholar [semanticscholar.org]

- 2. CK2 alpha 1 Kinase Enzyme System Application Note [promega.jp]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CK2 Kinase Activity [bio-protocol.org]

- 6. sambomed.co.kr [sambomed.co.kr]

- 7. researchgate.net [researchgate.net]

- 8. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]

- 14. Cancer-type dependent expression of CK2 transcripts - PMC [pmc.ncbi.nlm.nih.gov]

CK2-IN-12: A Technical Guide for Cellular Process Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CK2-IN-12, a small molecule inhibitor of Protein Kinase CK2, for its application in studying cellular processes. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in cell-based assays.

Introduction to Protein Kinase CK2 and this compound

Protein Kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2] Dysregulation of CK2 activity is frequently observed in various diseases, most notably cancer, making it a compelling target for therapeutic intervention and a valuable tool for dissecting cellular signaling pathways.

This compound (also referred to as Compound 39) is a member of the 3-carboxy-4(1H)-quinolone class of ATP-competitive inhibitors of human protein kinase CK2. Its inhibitory action allows for the targeted investigation of CK2-dependent signaling cascades and cellular phenotypes.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Protein Kinase CK2. It binds to the ATP-binding pocket of the CK2 catalytic subunit, preventing the phosphorylation of its numerous downstream substrates. By blocking the catalytic activity of CK2, this compound enables the study of cellular processes that are dependent on CK2 signaling.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound and related compounds against Protein Kinase CK2.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (µM) |

| This compound | CK2 | 0.8 |

Data sourced from Golub et al., J Med Chem. 2006.

Table 2: In Vitro Inhibitory Activity of Related 3-carboxy-4(1H)-quinolones

| Compound | Target | IC50 (µM) | Ki (µM) |

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 7) | CK2 | 0.3 | 0.06 |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (Compound 9) | CK2 | 1.0 | 0.28 |

Data sourced from Golub et al., J Med Chem. 2006.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by CK2 and a general workflow for studying the effects of this compound.

References

An In-depth Technical Guide to the Discovery and Development of Protein Kinase CK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Protein Kinase CK2 as a Therapeutic Target

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous, constitutively active serine/threonine kinase vital for a vast array of cellular processes. The CK2 holoenzyme is a tetramer, typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits. With over 400 identified substrates, CK2 is a master regulator, influencing gene transcription, signal transduction, DNA repair, and apoptosis.

Crucially, CK2 is frequently overexpressed in a multitude of cancers, including breast, prostate, lung, and hematological malignancies. This overexpression is often correlated with poor prognosis. Its role in promoting cell proliferation, suppressing apoptosis, and fostering angiogenesis makes it a "non-oncogene addiction" target; cancer cells rely on its activity for survival far more than healthy cells. This dependency establishes CK2 as a prime target for anticancer drug development. Beyond oncology, CK2 is implicated in inflammatory diseases, viral infections, and neurodegenerative disorders.

Classes of CK2 Inhibitors

The pursuit of clinically effective CK2 inhibitors has led to the exploration of several distinct mechanistic classes.

ATP-Competitive Inhibitors

This is the most extensively studied class of CK2 inhibitors. These small molecules bind to the ATP-binding pocket on the catalytic subunits, preventing the phosphorylation of substrates. The ATP pocket of CK2 is uniquely small and narrow due to the presence of bulky amino acid residues, which can be exploited to achieve a degree of selectivity over other kinases. Prominent chemical scaffolds in this class include polyhalogenated benzimidazoles (e.g., TBB, DMAT), anthraquinones (e.g., Emodin, Quinalizarin), and quinolones. The first-in-class clinical candidate, Silmitasertib (CX-4945), belongs to this category.[1][2][3]

Allosteric Inhibitors

To overcome the off-target effects associated with the highly conserved ATP-binding site across the kinome, researchers are increasingly focused on allosteric inhibitors.[4] These compounds bind to sites on the kinase distinct from the ATP pocket, offering the potential for greater selectivity.[4] Key allosteric sites being explored include:

-

The α/β Subunit Interface: Inhibitors targeting this site can disrupt the formation of the CK2 holoenzyme.[4]

-

The αD Pocket: A distinct pocket on the catalytic subunit.[4]

-

Other Novel Pockets: Structure-based design and screening efforts have identified other potential allosteric sites.[5]

Azonaphthalene derivatives have been identified as one such class of non-ATP-competitive inhibitors that induce a conformational change in CK2α, blocking substrate binding.[4][6]

Other Strategies

-

Dual Inhibitors: These molecules are designed to inhibit CK2 and another relevant therapeutic target, such as HDAC1 or PIM kinases, to achieve synergistic anticancer effects.[2]

-

Peptide-Based Inhibitors: CIGB-300 is a notable example that selectively inhibits the phosphorylation of specific CK2 substrates rather than acting as a global kinase inhibitor.[5]

Key CK2 Inhibitors: A Quantitative Overview

The following tables summarize the potency of representative CK2 inhibitors across various classes. This data is essential for comparing lead compounds and guiding medicinal chemistry efforts.

Table 1: ATP-Competitive CK2 Inhibitors

| Compound | Class | Potency Metric | Value (nM) | Target | Citation(s) |

| Silmitasertib (CX-4945) | Indolo[1,2-a]quinazoline | IC₅₀ | 1 | Human CK2 | [1][7] |

| Kᵢ | 0.38 | Human CK2 | [2] | ||

| TBB | Tetrabromobenzotriazole | IC₅₀ | 150 - 900 | Rat Liver CK2 | [8][9] |

| Kᵢ | 80 - 210 | Human CK2 subunits | [9] | ||

| DMAT | Dimethylaminobenzimidazole | IC₅₀ | 130 - 140 | Human CK2 | [10][11][12] |

| Kᵢ | 40 | Human CK2 | [11][13] | ||

| Quinalizarin | Anthraquinone | IC₅₀ | 110 | Human CK2 | [14] |

| Kᵢ | 50 - 58 | Human CK2 | [14][15] | ||

| IC₅₀ | 150 | CK2 Holoenzyme | [2][15] | ||

| IC₅₀ | 1350 | CK2α subunit | [2][15] | ||

| Emodin | Anthraquinone | IC₅₀ | 2000 | CK2 | [2] |

Table 2: Allosteric and Other CK2 Inhibitors

| Compound | Class | Potency Metric | Value (µM) | Target | Citation(s) |

| Compound 29 | 2-aminothiazole derivative | IC₅₀ | 0.6 | CK2α | [5] |

| Kₑ | 0.6 | CK2α | [5] | ||

| Diazo (Compound 6) | Azonaphthalene derivative | IC₅₀ | ~0.4 | CK2α | [4] |

| CAM187 (Compound 3) | Fragment-based hit | IC₅₀ | 44 | CK2 | [4] |

| Compound 13 | Virtual screen hit | IC₅₀ | 7.0 | CK2α | [4] |

CK2-Modulated Signaling Pathways

CK2 exerts its pro-survival and proliferative effects by modulating numerous critical signaling pathways. Understanding these pathways is key to elucidating the mechanism of action of CK2 inhibitors and identifying potential combination therapies.

Caption: A generalized workflow for small molecule CK2 inhibitor discovery and development.

References

- 1. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumoral activity of allosteric inhibitors of protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. TBB | Casein Kinase 2 | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The Selectivity of CK2 Inhibitor Quinalizarin: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CK2 Inhibition in Cell Culture Experiments

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2] Dysregulation of CK2 activity is frequently observed in various diseases, particularly in cancer, making it a significant target for therapeutic intervention.[1][2] This document provides detailed application notes and protocols for the use of a potent and selective CK2 inhibitor, exemplified by well-characterized compounds, in cell culture experiments. While the specific compound "CK2-IN-12" is not widely documented in scientific literature, the principles and protocols outlined here are applicable to potent and selective ATP-competitive CK2 inhibitors. For the purpose of providing concrete data, information on the well-studied CK2 inhibitor CX-4945 (Silmitasertib) and others will be used.

Mechanism of Action

CK2 is a heterotetrameric enzyme composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits.[1] Most small molecule CK2 inhibitors, including CX-4945, are ATP-competitive, meaning they bind to the ATP-binding pocket of the CK2α subunit, preventing the phosphorylation of CK2 substrates.[1] This inhibition disrupts downstream signaling pathways that are dependent on CK2 activity, leading to various cellular effects such as the induction of apoptosis and the suppression of proliferation.[3]

Key Signaling Pathways Regulated by CK2

CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby influencing multiple signaling pathways critical for cell function and survival.[4][5] Key pathways modulated by CK2 include:

-

PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt at Ser129, promoting cell survival and proliferation.[5][6] Inhibition of CK2 leads to decreased Akt phosphorylation and subsequent downstream signaling.

-

NF-κB Signaling Pathway: CK2 can phosphorylate IκBα, the inhibitor of NF-κB, promoting its degradation and leading to the activation of the pro-survival NF-κB pathway.[3] CK2 inhibitors can suppress this activation.

-

JAK/STAT Signaling Pathway: CK2 has been shown to be essential for the activation of the JAK/STAT pathway, which is crucial for cytokine signaling and cell proliferation.[2]

Data Presentation

The following tables summarize quantitative data for representative CK2 inhibitors from cell culture experiments.

Table 1: In Vitro Kinase Inhibitory Activity

| Inhibitor | Target | IC50 / Ki | Reference |

| CX-4945 | CK2α | Ki = 0.38 nM; IC50 = 1 nM | [7] |

| SGC-CK2-1 | CK2α | Ki = 4.5 nM | [8] |

| AB668 | CK2 holoenzyme | Ki = 41 nM; IC50 = 65 nM | [8] |

| TBB | CK2 | Ki = 0.40 µM | [9] |

| Ellagic acid | CK2 | Ki = 20 nM | [9] |

Table 2: Cellular Activity of CK2 Inhibitors in Various Cell Lines

| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |

| CX-4945 | HeLa | Akt (S129) Phos. | 2.5 µM | Complete abolishment | [10] |

| CX-4945 | HeLa | Apoptosis (PARP cleavage) | 5 µM (48h) | Visible degradation | [10] |

| CX-4945 | MDA-MB-231 | Apoptosis (PARP cleavage) | >20 µM (48h) | Significant degradation | [10] |

| CX-4945 | Neural Stem Cells | CK2 Activity | 10 µM | ~69% inhibition | [11] |

| CX-4945 | 786-O (Renal) | Cell Death | 4 µM (48h) | Moderate effect | [8] |

| SGC-CK2-1 | 786-O (Renal) | Cell Death | 4 µM (48h) | No significant effect | [8] |

| AB668 | 786-O (Renal) | Cell Death | 4 µM (48h) | Significant cell death | [8] |

| CIGB-300 | T-ALL cells | Viability (Alamar Blue) | 100 - 3.12 µM | Dose-dependent decrease | [6] |

Experimental Protocols

Protocol 1: General Guidelines for Handling Small Molecule Inhibitors

-

Reconstitution: Small molecule inhibitors are typically provided as a lyophilized powder. Reconstitute the compound in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[12]

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium immediately before use. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Protocol 2: Cell Proliferation/Viability Assay (e.g., MTT or Alamar Blue)

This protocol is designed to assess the effect of a CK2 inhibitor on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

CK2 inhibitor stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the CK2 inhibitor or vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Assay:

-